3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole

描述

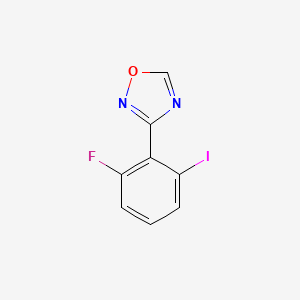

3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H4FIN2O and its molecular weight is 290.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The data presented is based on various studies and research findings that highlight the compound's potential in drug development.

Structure and Synthesis

1,2,4-Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The specific structure of This compound includes a fluorine and iodine substituent on the phenyl ring, which may enhance its biological activity compared to other derivatives.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has been tested against various cancer cell lines. In a study evaluating multiple oxadiazole derivatives, it was found that some exhibited IC values as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | OVXF 899 | 2.76 |

| This compound | PXF 1752 | 9.27 |

These findings suggest that the incorporation of halogen atoms can significantly influence the antiproliferative activity of oxadiazole derivatives.

Antimicrobial Activity

The antimicrobial potential of This compound has also been explored. Modified oxadiazoles have shown effectiveness against various pathogens:

- Activity Against Bacterial Strains : Studies have indicated that certain derivatives possess activity against multidrug-resistant strains such as Clostridioides difficile and Enterococcus faecium . The structure of the compound may contribute to its permeability and efficacy in targeting gastrointestinal pathogens.

Anti-inflammatory Activity

Inflammation-related studies have demonstrated the anti-inflammatory properties of oxadiazole derivatives:

- In Vivo Studies : In rat models induced with paw swelling using carrageenan, some oxadiazole derivatives showed anti-inflammatory effects comparable to standard treatments like Indomethacin . This suggests potential therapeutic applications in managing inflammatory conditions.

Case Studies

Several case studies have highlighted the potential of oxadiazoles in drug discovery:

- Case Study on Anticancer Activity : A derivative similar to This compound was evaluated for its selective cytotoxicity against a panel of cancer cell lines. The results indicated a promising selectivity profile with lower toxicity towards non-cancerous cells .

- Antimicrobial Resistance Mechanisms : Research has shown unique resistance mechanisms in pathogens treated with oxadiazoles that do not confer resistance to conventional antibiotics like ampicillin and vancomycin. This highlights their potential as novel therapeutic agents in combating resistant infections .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole, and how can reaction conditions be adjusted to improve yield?

- Methodology :

- Step 1 : Start with 2-fluoro-6-iodobenzohydrazide as the precursor. React with carbon disulfide (CS₂) in ethanol under basic conditions (e.g., KOH) to form potassium dithiocarbazinate.

- Step 2 : Cyclize the intermediate using hydrazine hydrate (99%) under reflux to yield the triazole-thiol intermediate.

- Step 3 : Perform condensation with appropriate acylating agents (e.g., substituted acetic acids) in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring .

- Optimization : Adjust molar ratios (e.g., excess POCl₃ for complete cyclization) and reflux time (6–8 hours). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can computational tools like Multiwfn be applied to analyze the electronic structure of this compound?

- Methodology :

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions influenced by the iodine and fluorine substituents.

- Topological Analysis : Perform Atoms-in-Molecules (AIM) analysis to evaluate bond critical points (BCPs) and electron density distribution .

- Orbital Composition : Analyze Natural Bond Orbital (NBO) contributions to understand hybridization and charge transfer effects.

Q. How does single-crystal X-ray diffraction confirm the molecular geometry of halogenated 1,2,4-oxadiazoles?

- Methodology :

- Crystallization : Grow crystals via slow evaporation of ethanol/dichloromethane solutions.

- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 113–296 K.

- Analysis : Refine structures with SHELX; validate bond lengths (C–I: ~2.09 Å, C–F: ~1.35 Å) and dihedral angles between oxadiazole and aryl rings .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported synthetic methodologies for aryl-substituted 1,2,4-oxadiazoles?

- Methodology :

-

Comparative Analysis : Tabulate reaction conditions (Table 1) from literature to identify outliers.

-

Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps.

-

Experimental Validation : Replicate conflicting protocols with controlled variables (e.g., solvent polarity, temperature) .

Table 1 : Comparison of Synthetic Conditions for Aryl-Substituted Oxadiazoles

Precursor Reagent Solvent Yield (%) Reference 2-Fluoro-6-iodobenzohydrazide POCl₃ Toluene 72 2-Chlorobenzohydrazide PCl₅ DCM 65

Q. How do halogen substituents (F, I) influence the binding affinity of 1,2,4-oxadiazole derivatives to biological targets?

- Methodology :

- SAR Studies : Synthesize derivatives with varying halogens (F, Cl, Br, I) and test against targets (e.g., p38 MAP kinase).

- Docking Simulations : Use AutoDock Vina to model interactions (e.g., halogen bonding with kinase ATP pockets).

- Thermodynamic Analysis : Measure binding constants (Kd) via ITC (Isothermal Titration Calorimetry) .

Q. What molecular design strategies optimize the physicochemical properties of this compound for agrochemical applications?

- Methodology :

- Lipophilicity Tuning : Introduce alkyl/aryl groups to adjust logP (e.g., ClogP calculations via ChemAxon).

- Bioisosteric Replacement : Replace iodine with trifluoromethyl (-CF₃) to enhance metabolic stability.

- In Silico Screening : Use QSAR models to predict herbicidal activity based on electronic parameters (HOMO/LUMO gaps) .

Q. Key Considerations

- Data Contradictions : Address discrepancies in synthetic yields by standardizing reaction conditions (e.g., inert atmosphere, anhydrous solvents).

- Advanced Tools : Leverage computational chemistry (Multiwfn, Gaussian) and crystallography for mechanistic and structural insights.

- Biological Relevance : Prioritize halogen bonding and steric effects in SAR studies for targeted drug design.

属性

IUPAC Name |

3-(2-fluoro-6-iodophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-5-2-1-3-6(10)7(5)8-11-4-13-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHIKYRWUJMCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C2=NOC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。